1-benzoyl-3-(4-bromophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole
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Overview
Description
1-benzoyl-3-(4-bromophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole is a complex organic compound that belongs to the class of pyrazolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-3-(4-bromophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 4-nitrophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazoline core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-3-(4-bromophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The bromophenyl group can be involved in nucleophilic substitution reactions.
Substitution: The phenylmethanone group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Dehalogenated products.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The exact mechanism of action of 1-benzoyl-3-(4-bromophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole is not well-understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The nitro and bromophenyl groups are likely involved in these interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Known for its biological activities, including antimicrobial and anticancer properties.
2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride:
Uniqueness
1-benzoyl-3-(4-bromophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
[5-(4-bromophenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O3/c23-18-10-6-15(7-11-18)20-14-21(16-8-12-19(13-9-16)26(28)29)25(24-20)22(27)17-4-2-1-3-5-17/h1-13,21H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRLOPSOAOKDFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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